Cas no 52777-93-2 (Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl-)
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl-
- 2,4-DIMETHYL-6-[(DIMETHYLAMINO)METHYL]PHENOL
- 2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol
- 2-[(dimethylamino)methyl]-4,6-dimethylphenol
- 2-(N,N-dimethylaminomethyl)-4,6-dimethylophenol
- 2-(N,N-dimethylaminomethyl)-4,6-dimethylphenol
- 2,4-DIAMINO ANISOLE SULFATE
- 2,4-dimethyl-6-dimethylaminomethylphenol
- 2-Dimethylaminomethyl-4,6-dimethyl-phenol
- dimethylaminomethyldimethylbenzenol
- SCHEMBL10936707
- NCIOpen2_007277
- AKOS005072076
- NSC-27834
- MFCD08443976
- CS-0358414
- 52777-93-2
- CA-0811
- 2-((Dimethylamino)methyl)-4,6-dimethylphenol
- FT-0680874
- NSC27834
- J-505259
- DTXSID80282741
-
- MDL: MFCD08443976
- Inchi: 1S/C11H17NO/c1-8-5-9(2)11(13)10(6-8)7-12(3)4/h5-6,13H,7H2,1-4H3
- InChI Key: BRGAQKOCAMGRJT-UHFFFAOYSA-N
- SMILES: OC1C(C)=CC(C)=CC=1CN(C)C
Computed Properties
- Exact Mass: 179.13100
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47000
- LogP: 2.07060
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR15175-1g |
2,4-Dimethyl-6-[(dimethylamino)methyl]phenol |
52777-93-2 | 1g |
£94.00 | 2023-09-02 | ||
| Apollo Scientific | OR15175-5g |
2,4-Dimethyl-6-[(dimethylamino)methyl]phenol |
52777-93-2 | 5g |
£174.00 | 2023-09-02 | ||
| Apollo Scientific | OR15175-10g |
2,4-Dimethyl-6-[(dimethylamino)methyl]phenol |
52777-93-2 | 10g |
£264.00 | 2023-09-02 | ||
| abcr | AB236641-1 g |
2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol, 95%; . |
52777-93-2 | 95% | 1 g |
€187.10 | 2023-07-20 | |
| abcr | AB236641-5 g |
2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol, 95%; . |
52777-93-2 | 95% | 5 g |
€478.80 | 2023-07-20 | |
| abcr | AB236641-10 g |
2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol, 95%; . |
52777-93-2 | 95% | 10 g |
€769.30 | 2023-07-20 | |
| abcr | AB236641-25 g |
2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol, 95%; . |
52777-93-2 | 95% | 25 g |
€1,638.60 | 2023-07-20 | |
| Alichem | A019146265-5g |
2-((Dimethylamino)methyl)-4,6-dimethylphenol |
52777-93-2 | 95% | 5g |
$400.03 | 2023-09-01 | |
| abcr | AB236641-20 g |
2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol, 95%; . |
52777-93-2 | 95% | 20 g |
€1,421.40 | 2023-07-20 | |
| abcr | AB236641-1g |
2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol, 95%; . |
52777-93-2 | 95% | 1g |
€187.10 | 2025-04-18 |
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- Suppliers
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl-
Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- (CAS No. 52777-93-2): A Comprehensive Overview in Modern Chemical Biology
Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 52777-93-2, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and biochemical studies.
The molecular structure of Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- consists of a phenolic core substituted with two methyl groups at the 4- and 6-positions, and a dimethylamino methyl group at the 2-position. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the amine group enhances its reactivity, enabling diverse functionalization strategies that are crucial for developing novel bioactive molecules.
In recent years, there has been a surge in research focusing on the applications of such substituted phenols in medicinal chemistry. The structural motif of Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- has been explored for its potential as a scaffold in the design of small-molecule inhibitors targeting various biological pathways. Specifically, studies have highlighted its utility in developing compounds that interact with enzymes and receptors involved in inflammatory responses and metabolic disorders.
One of the most compelling aspects of Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- is its role as a precursor in synthesizing more complex molecules with therapeutic potential. Researchers have leveraged its reactive sites to introduce additional functional groups, leading to the creation of derivatives with enhanced binding affinity and selectivity. For instance, modifications at the dimethylamino position have been investigated for their ability to modulate pharmacokinetic properties, thereby improving drug bioavailability and efficacy.
The pharmacological relevance of this compound has been further underscored by preclinical studies. These investigations have demonstrated that derivatives of Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- exhibit promising activity against several disease-related targets. Notably, researchers have reported significant inhibitory effects on kinases and other enzymes implicated in cancer progression. Additionally, the compound has shown potential in modulating immune responses, making it a candidate for therapeutic intervention in autoimmune diseases.
The synthesis of Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- involves multi-step organic reactions that highlight the compound's synthetic versatility. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that researchers can conduct detailed structural-activity relationship (SAR) studies. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in elaborating the molecular framework of this compound.
The growing interest in Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- has also spurred innovation in computational chemistry approaches. Molecular modeling studies have been instrumental in predicting how this compound interacts with biological targets at the atomic level. These simulations have provided valuable insights into binding mechanisms and have guided the optimization of lead compounds for clinical development.
In conclusion, Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl-, represented by its CAS number CAS No. 52777-93-2, represents a fascinating subject of study in chemical biology. Its unique structural features and versatile reactivity make it a cornerstone in pharmaceutical research. As ongoing investigations continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly pivotal role in the development of next-generation therapeutics.
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